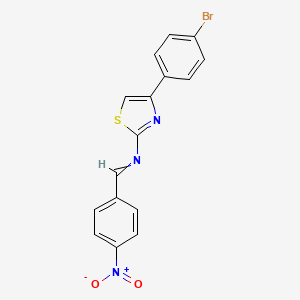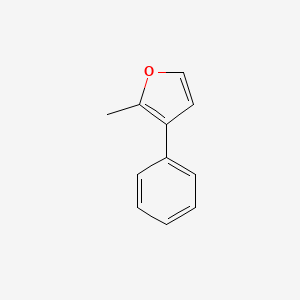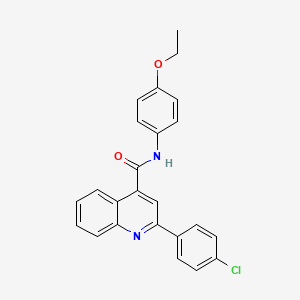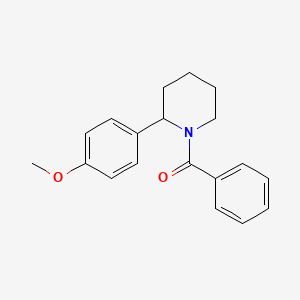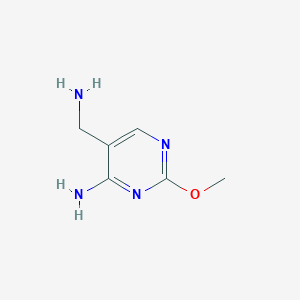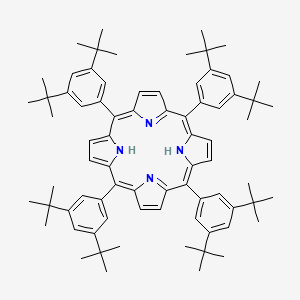
5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its bulky tert-butyl groups, which can influence its chemical properties and interactions .
Preparation Methods
The synthesis of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine typically involves the condensation of pyrrole with an aldehyde under acidic conditions. One common method is the Rothemund reaction, which involves heating pyrrole and the appropriate aldehyde in a solvent such as propionic acid . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the porphyrin ring, potentially altering its electronic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include metalloporphyrin complexes and functionalized porphyrins .
Scientific Research Applications
5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it for specific applications . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine include other tetraarylporphyrins such as 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin and 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin . These compounds share the porphyrin core structure but differ in the substituents on the phenyl rings, which can significantly influence their chemical properties and applications . The bulky tert-butyl groups in 5,10,15,20-Tetrakis[3,5-bis(1,1-dimethylethyl)phenyl]-21H,23H-porphine provide steric hindrance that can enhance its stability and selectivity in certain reactions .
Properties
Molecular Formula |
C76H94N4 |
|---|---|
Molecular Weight |
1063.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77,80H,1-24H3 |
InChI Key |
QDJDXOLMFCSORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


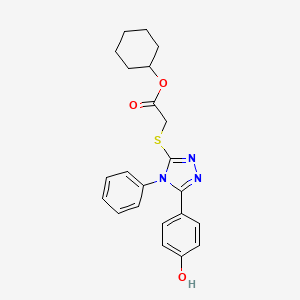
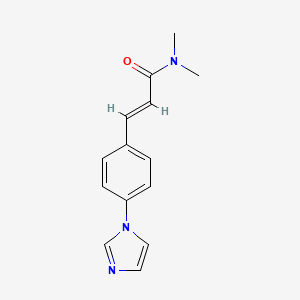
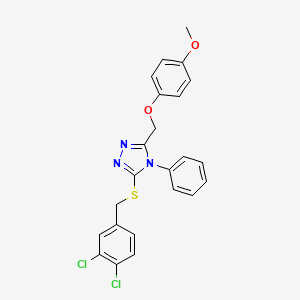
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
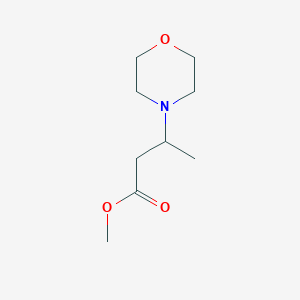
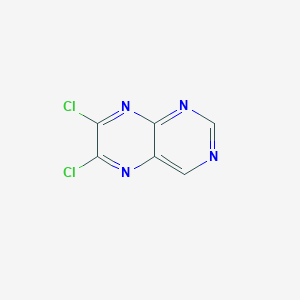
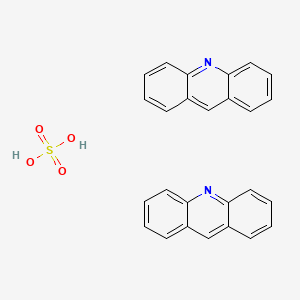
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
